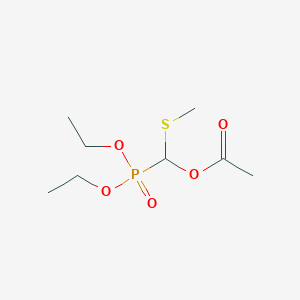
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate is an organophosphorus compound with the molecular formula C8H17O5PS. This compound is characterized by the presence of both diethoxyphosphoryl and methylsulfanyl groups attached to a methyl acetate backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)(methylsulfanyl)methyl acetate typically involves the reaction of methyl chloroacetate with triethyl phosphite in the presence of a base. The reaction proceeds through a Michaelis-Arbuzov rearrangement, forming the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or other suitable organic solvents
Base: Sodium or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
科学的研究の応用
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of allylic fluorides and in regioselective Diels-Alder reactions.
Biology: Acts as a precursor in the synthesis of pyridone alkaloids with neuritogenic activity.
Medicine: Utilized in the modification of botulinum neurotoxin serotype A protease inhibitors.
Industry: Employed in the production of substituted thiophenes and furans for type 2 diabetes treatment.
作用機序
The mechanism of action of (Diethoxyphosphoryl)(methylsulfanyl)methyl acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of carbon-phosphorus bonds, which are crucial in many biochemical pathways. The presence of the diethoxyphosphoryl group enhances its reactivity and allows it to engage in diverse chemical transformations.
類似化合物との比較
Similar Compounds
- Triethyl phosphonoacetate
- Methyl diethylphosphonoacetate
- Diethyl benzylphosphonate
Uniqueness
(Diethoxyphosphoryl)(methylsulfanyl)methyl acetate is unique due to the presence of both diethoxyphosphoryl and methylsulfanyl groups. This combination imparts distinct reactivity and allows the compound to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
62968-01-8 |
|---|---|
分子式 |
C8H17O5PS |
分子量 |
256.26 g/mol |
IUPAC名 |
[diethoxyphosphoryl(methylsulfanyl)methyl] acetate |
InChI |
InChI=1S/C8H17O5PS/c1-5-11-14(10,12-6-2)8(15-4)13-7(3)9/h8H,5-6H2,1-4H3 |
InChIキー |
MFLKPQLJEKCQMF-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(OC(=O)C)SC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















